![molecular formula C21H16Cl2FNO5 B11503224 4-[2-(2,4-dichlorophenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B11503224.png)
4-[2-(2,4-dichlorophenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,4-dichlorophenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, fluorobenzoyl, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-dichlorophenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine structure, followed by the introduction of the dichlorophenyl and fluorobenzoyl groups through substitution reactions. The final step involves the addition of the butanoic acid moiety under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-dichlorophenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dichlorophenyl and fluorobenzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
4-[2-(2,4-dichlorophenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-dichlorophenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylboronic acid: Shares the dichlorophenyl group but differs in overall structure and reactivity.
2,4-Dichlorophenyl acetate: Contains the dichlorophenyl group and is used in different chemical contexts.
Uniqueness
4-[2-(2,4-dichlorophenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C21H16Cl2FNO5 |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
4-[(3E)-2-(2,4-dichlorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C21H16Cl2FNO5/c22-12-5-8-14(15(23)10-12)18-17(19(28)11-3-6-13(24)7-4-11)20(29)21(30)25(18)9-1-2-16(26)27/h3-8,10,18,28H,1-2,9H2,(H,26,27)/b19-17+ |
InChI Key |
OSTOJHHJNNHPFD-HTXNQAPBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\2/C(N(C(=O)C2=O)CCCC(=O)O)C3=C(C=C(C=C3)Cl)Cl)/O)F |
Canonical SMILES |
C1=CC(=CC=C1C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=C(C=C(C=C3)Cl)Cl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


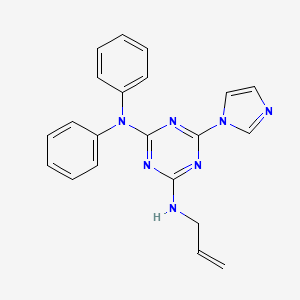
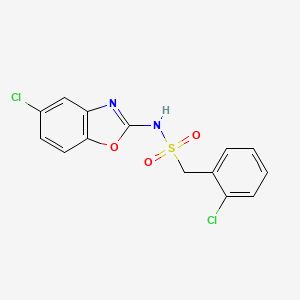
![2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate](/img/structure/B11503162.png)
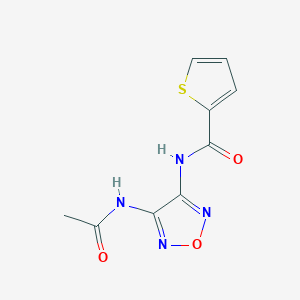
![15-benzyl-11-(4-fluorophenyl)-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11503166.png)
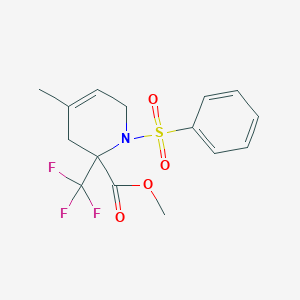
![4-{2,4'-Dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-3'-YL}-N-ethylbenzamide](/img/structure/B11503175.png)
![1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B11503199.png)
![5-(4-chlorophenyl)-N-[2-(4-cyclohexylphenoxy)ethyl]furan-2-carboxamide](/img/structure/B11503201.png)
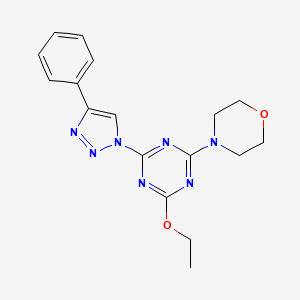

![ethyl 2-[({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11503218.png)
![ethyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11503220.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide](/img/structure/B11503222.png)
